![molecular formula C16H15BrN6OS B12150586 N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12150586.png)
N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-Bromo-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a triazole-thioether core substituted with pyrazine and brominated aromatic groups. Its molecular formula is C₁₇H₁₅BrN₆OS, with a molecular weight of 443.32 g/mol (exact mass: 442.02) . The compound is characterized by:
- A 2-bromo-4-methylphenyl group attached to the acetamide nitrogen.
- A 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole ring linked via a sulfanyl group to the acetamide backbone.
Synthetic routes for analogous compounds involve alkylation of triazole-thiones with α-chloroacetamides in the presence of KOH, followed by functionalization of the triazole ring .
Properties
Molecular Formula |
C16H15BrN6OS |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15BrN6OS/c1-10-3-4-12(11(17)7-10)20-14(24)9-25-16-22-21-15(23(16)2)13-8-18-5-6-19-13/h3-8H,9H2,1-2H3,(H,20,24) |
InChI Key |
ZETNXEJBXPNGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3)Br |
Origin of Product |
United States |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including antiviral and anticancer properties.
Chemical Structure and Properties
The chemical formula for this compound is C14H15BrN4S. The compound features a triazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-4-methylphenyl acetamide with a suitable triazole derivative containing a pyrazine moiety. The presence of the sulfanyl group enhances its reactivity and biological profile.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiviral activity. For example, a series of 2,5,6-trisubstituted pyrazine compounds were found to be potent inhibitors of Zika virus protease with IC50 values as low as 0.62 μM . Although specific data on this compound is limited, its structural components suggest potential for similar activity.
Anticancer Activity
Mercapto-substituted 1,2,4-triazoles have shown promising results in cancer treatment. For instance, certain derivatives demonstrated IC50 values against colon carcinoma cells in the range of 6.2 μM to 43.4 μM . Given that this compound contains a triazole component, it may exhibit comparable anticancer properties.
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole and pyrazine rings significantly influence biological activity. For instance:
- Substitution Patterns : The presence of electron-donating or withdrawing groups on the aromatic rings can enhance or diminish activity.
- Triazole Variants : Different substitutions on the triazole ring have been shown to affect binding affinity and potency against various biological targets.
Case Studies
- Zika Virus Protease Inhibition : A study highlighted the effectiveness of triazole derivatives in inhibiting Zika virus protease with IC50 values ranging from 0.39 μM to 9.8 μM depending on the structural modifications made .
- Cancer Cell Line Studies : Compounds similar to this compound have been tested against various cancer cell lines including HCT116 and T47D with varied success rates depending on their structural characteristics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with structurally analogous triazolyl-sulfanyl acetamides, emphasizing substituent variations, physicochemical properties, and reported activities:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Pyrazine vs. Pyridine : Pyrazine (in the target compound) offers dual nitrogen atoms for hydrogen bonding, whereas pyridine (in VUAA-1/OLC-12) provides a single basic nitrogen, affecting receptor binding kinetics .
- Halogenated Aromatic Groups : The 2-bromo-4-methylphenyl group in the target compound may enhance lipophilicity and halogen bonding compared to fluorophenyl or ethylphenyl groups in analogs .
Physicochemical Properties :
- The tert-butyl analog (C₁₃H₁₈N₆OS) has a lower molecular weight (306.39 vs. 443.32) and higher predicted solubility, making it preferable for formulation .
- Fluorinated derivatives (e.g., CAS 328262-91-5) exhibit enhanced metabolic stability due to reduced cytochrome P450 interactions .
Insect Olfaction Modulation: VUAA-1 and OLC-12 are validated Orco agonists, indicating that pyridine/pyrazine-triazole scaffolds are critical for insect chemosensory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.